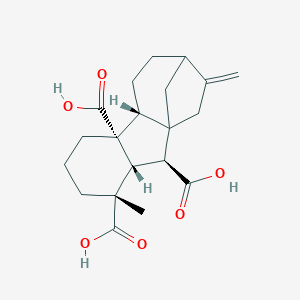

Gibberellin A(24)

Description

Historical Context of Gibberellin Research and Discovery of Diverse Gibberellin Forms

The journey into understanding gibberellins (B7789140) began in the late 19th and early 20th centuries in Japan with the investigation of a rice disease known as "bakanae," or "foolish seedling" disease. nih.govnih.govplantcelltechnology.com This condition caused rice plants to exhibit excessive stem elongation, pale yellow leaves, and infertility, leading to significant crop losses. nih.govplantcelltechnology.comworldscientific.com Researchers discovered that these symptoms were caused by a fungus, Gibberella fujikuroi (now reclassified as Fusarium fujikuroi). nih.govresearchgate.net

In the 1920s and 1930s, Japanese scientists, notably Eiichi Kurosawa, demonstrated that sterile filtrates from the fungus could reproduce the disease symptoms in healthy rice seedlings. This pointed to a secreted chemical substance being the causative agent. nih.govplantcelltechnology.com This work culminated in 1935 when Teijiro Yabuta successfully isolated a crystalline form of the active substance, which he named "gibberellin." plantcelltechnology.com Following World War II, this research garnered international attention, leading to the isolation and characterization of the first specific compounds: gibberellin A1, A2, A3 (gibberellic acid), and A4. nih.gov

Subsequent research revealed that gibberellin-like substances were not exclusive to fungi but were also endogenous to higher plants. nih.govresearchgate.net In 1958, the first gibberellin from a plant source, gibberellin A1, was isolated from the seeds of the runner bean (Phaseolus coccineus). nih.gov This discovery confirmed gibberellins as a universal class of plant hormones. Since then, the diversity of this family has expanded dramatically, with over 130 different gibberellins identified from plants, fungi, and bacteria. wikipedia.orgfrontiersin.org

Nomenclature and Classification of Gibberellins with Specific Reference to C20-Gibberellins

With the rapid discovery of numerous gibberellins, a systematic nomenclature was required. In 1968, researchers MacMillan and Takahashi proposed the now-standard system where gibberellins are assigned "A-numbers" (GA1, GA2, GA3, etc.) in their chronological order of discovery. phytohormones.infoagrikaido.com

Structurally, all gibberellins are diterpenoid acids based on the ent-gibberellane skeleton. plantcelltechnology.comwikipedia.org They are broadly classified into two main groups based on the number of carbon atoms in their structure: C20-gibberellins and C19-gibberellins. wikipedia.orgfrontiersin.orgresearchgate.net

C20-Gibberellins : These compounds, including Gibberellin A(24), possess the complete 20-carbon diterpenoid skeleton. frontiersin.orgresearchgate.net They generally function as precursors to the C19-GAs.

C19-Gibberellins : These have lost the 20th carbon atom and possess a characteristic five-member lactone bridge. wikipedia.org Many of the most biologically active gibberellins, such as GA1, GA3, and GA4, belong to this group. wikipedia.orgnih.gov

This structural division is fundamental to understanding their metabolic relationships. The conversion from a C20 to a C19 structure is a critical step in the biosynthesis of active hormones.

| Category | Carbon Atoms | Key Structural Feature | Example Compounds | Role |

| C20-Gibberellins | 20 | Full ent-gibberellane skeleton | GA12, GA15, GA24 , GA53 | Primarily precursors |

| C19-Gibberellins | 19 | Loss of C-20, presence of a lactone bridge | GA1, GA4, GA9 | Biologically active forms and their immediate precursors |

Significance of Gibberellin A(24) as a Key Intermediate in Diterpenoid Metabolism

Gibberellin A(24) holds its significance not as a primary effector of plant growth, but as a critical intermediate metabolite in the gibberellin biosynthetic pathway. acs.org This pathway is a complex process occurring across three different cellular compartments: the plastid, the endoplasmic reticulum, and the cytosol. youtube.comnih.govslideshare.net

The synthesis begins in the plastid, where the 20-carbon precursor geranylgeranyl diphosphate (B83284) (GGDP) is converted through several steps into ent-kaurene (B36324). nih.gov In the endoplasmic reticulum, ent-kaurene is oxidized to form GA12, which is considered the first gibberellin precursor in the pathway for all higher plants. youtube.comnih.gov

From GA12, the pathway proceeds in the cytosol and can follow several branches. Gibberellin A(24) is a key member of the non-13-hydroxylation pathway. The sequence leading to and from GA24 is as follows:

GA12 is converted to GA15 .

GA15 is then oxidized to form GA24 .

GA24 undergoes a crucial oxidation, catalyzed by the enzyme GA 20-oxidase, which removes the C-20 carbon to form the C19-gibberellin, GA9 . nih.gov

GA9 is subsequently converted by the enzyme GA 3-oxidase into GA4 , one of the most potent, biologically active gibberellins responsible for promoting processes like stem elongation and seed germination. nih.govnih.gov

Therefore, GA24 is the immediate C20 precursor to the C19-GA series in this branch of the pathway. Its conversion to GA9 is a rate-limiting and essential step for the production of the active hormone GA4. While primarily a transitional compound, studies have shown that GA24 can exhibit some biological activity in certain plant bioassays, such as those involving cucumber and dwarf rice seedlings, though its activity is generally much lower than that of the C19 end-products. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

19427-32-8 |

|---|---|

Molecular Formula |

C20H26O5 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,2S,3S,4R,8R,9R,12R)-8-formyl-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-11-8-20-9-12(11)4-5-13(20)19(10-21)7-3-6-18(2,17(24)25)15(19)14(20)16(22)23/h10,12-15H,1,3-9H2,2H3,(H,22,23)(H,24,25)/t12-,13+,14-,15-,18-,19-,20+/m1/s1 |

InChI Key |

QQRSSHFHXYSOMF-CXXOJBQZSA-N |

SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C(=O)O)C(=O)O |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

Canonical SMILES |

CC1(CCCC2(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)C=O)C(=O)O |

Synonyms |

GA24 cpd gibberellin A(24) gibberellin A24 |

Origin of Product |

United States |

Gibberellin A 24 Biosynthesis and Metabolic Pathways

Overview of Gibberellin Biosynthetic Stages in Plants, Fungi, and Bacteria

Gibberellins (B7789140) are synthesized via the terpenoid pathway, with the initial stages being largely conserved before diverging into species-specific modifications. wikipedia.org The biosynthesis of these phytohormones is a multi-step process, generally divided into three stages based on the enzymes involved and their cellular location. nih.govslu.sejmb.or.krbrazilianjournals.com.br While plants, fungi, and bacteria all produce gibberellins, the enzymes and pathways show distinct differences, pointing to a convergent evolution of this metabolic capability. nih.govmdpi.comresearchgate.net In higher plants, the process begins in plastids, moves to the endoplasmic reticulum, and concludes in the cytosol. nih.govmdpi.com

Early Stage: ent-Kaurene (B36324) Synthesis in Plastids

The formation of the tetracyclic hydrocarbon skeleton ent-kaurene marks the first committed step in gibberellin biosynthesis. researchgate.netbiologynotesonline.com This process begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP). mdpi.com

In higher plants, this conversion occurs in the plastids and is catalyzed by two distinct enzymes: nih.govportlandpress.comnih.gov

ent-copalyl diphosphate synthase (CPS): Catalyzes the cyclization of GGDP to form ent-copalyl diphosphate (ent-CDP). wikipedia.orgmdpi.com

ent-kaurene synthase (KS): Subsequently converts ent-CDP to ent-kaurene. wikipedia.orgmdpi.com

In contrast, fungi and some lower plants like mosses utilize a single, bifunctional enzyme known as CPS/KS, which carries out both cyclization steps on a single polypeptide. nih.govnih.govnih.govnih.gov

Table 1: Enzymes in ent-Kaurene Synthesis

| Organism Group | Enzyme(s) | Function | Cellular Location (Plants) |

|---|---|---|---|

| Higher Plants | ent-copalyl diphosphate synthase (CPS) & ent-kaurene synthase (KS) | Sequential cyclization of GGDP to ent-kaurene | Plastid |

| Fungi & Mosses | ent-kaurene synthase (bifunctional CPS/KS) | Two-step cyclization of GGDP to ent-kaurene | Cytosol |

Mid Stage: Oxidation of ent-Kaurene to GA12

Following its synthesis, ent-kaurene is transported to the endoplasmic reticulum where it undergoes a series of oxidations to yield GA12, the first gibberellin in the pathway and the common precursor to all subsequent GAs. nih.govresearchgate.netpnas.org This stage is catalyzed by two membrane-bound cytochrome P450 monooxygenases. nih.govpnas.org

The sequential reactions are:

ent-kaurene oxidase (KO): This enzyme catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to form ent-kaurenoic acid. wikipedia.orgnih.govoup.com

ent-kaurenoic acid oxidase (KAO): This enzyme then catalyzes the subsequent three steps, including oxidation of C-7 and contraction of the B-ring, to convert ent-kaurenoic acid into GA12. mdpi.compnas.orgresearchgate.net

Table 2: Mid-Stage Gibberellin Biosynthesis Enzymes

| Enzyme | Substrate | Product | Cellular Location |

|---|---|---|---|

| ent-kaurene oxidase (KO) | ent-kaurene | ent-kaurenoic acid | Endoplasmic Reticulum |

| ent-kaurenoic acid oxidase (KAO) | ent-kaurenoic acid | Gibberellin A12 (GA12) | Endoplasmic Reticulum |

Late Stage: Cytosolic Oxidation Pathways leading to C19- and C20-Gibberellins

The final stage of gibberellin biosynthesis occurs in the cytoplasm, where GA12 is converted into a wide array of gibberellins. pathbank.orgnih.gov These reactions are primarily catalyzed by a class of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs), most notably GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). wikipedia.orgnih.gov

From GA12, the pathway branches into two main routes:

The Early 13-Hydroxylation Pathway: GA12 is first hydroxylated at C-13 to form GA53. This pathway leads to the production of bioactive GA1. slu.senih.gov

The Non-13-Hydroxylation Pathway: GA12 is directly metabolized without prior C-13 hydroxylation. This pathway, which prominently features GA24, leads to the bioactive GA4. pathbank.orgnih.gov

This stage is characterized by the conversion of C20-gibberellins (possessing 20 carbon atoms, like GA12 and GA24) into C19-gibberellins (like GA9), which involves the removal of the C-20 carbon. wikipedia.orgbiologynotesonline.com The C19-GAs are the group that includes the biologically active hormones. biologynotesonline.com

Specific Role of Gibberellin A(24) in the Non-13-Hydroxylation Pathway

Gibberellin A24 is a central C20-gibberellin intermediate exclusively found in the non-13-hydroxylation pathway. pathbank.orgebi.ac.uk This pathway is the predominant route for the synthesis of bioactive gibberellins in several plant species, including the model organism Arabidopsis thaliana. nih.gov

Conversion from Precursor Gibberellins (e.g., GA12)

The formation of GA24 from the universal precursor GA12 is a two-step process, with both reactions catalyzed by the enzyme GA 20-oxidase. pathbank.org

The sequence is as follows:

GA12 to GA15: The first oxidation step converts GA12 into Gibberellin A15 (GA15). uniprot.orguniprot.org

GA15 to GA24: A subsequent oxidation converts GA15 into Gibberellin A24 (GA24). uniprot.orguniprot.org

Table 3: Biosynthesis of Gibberellin A(24)

| Substrate | Enzyme | Product |

|---|---|---|

| Gibberellin A12 (GA12) | GA 20-oxidase | Gibberellin A15 (GA15) |

Conversion of Gibberellin A(24) to C19-Gibberellins (e.g., GA9)

GA24 stands at a critical metabolic fork, where it is the direct precursor for the formation of the first C19-gibberellin in this pathway, GA9. This transformation, also catalyzed by GA 20-oxidase, involves the oxidative removal of the C-20 carbon as carbon dioxide, a defining step in the creation of the more active gibberellin forms. pathbank.orguniprot.orgresearchgate.net

The primary metabolic fate of GA24 is:

Conversion to GA9: GA24 is oxidized to form Gibberellin A9 (GA9), a C19-GA. pathbank.orguniprot.org GA9 is then further hydroxylated by GA 3-oxidase to produce the highly bioactive Gibberellin A4 (GA4). nih.govoup.com

However, GA24 can be directed to alternative fates, branching off the main pathway:

Conversion to GA25: GA 20-oxidase can further oxidize GA24 to produce Gibberellin A25, another C20-GA which is generally considered a minor by-product. pathbank.org

Conversion to GA36: GA24 can be hydroxylated at the 3β-position by a GA 3-oxidase to form Gibberellin A36, a 3β-hydroxylated C20-GA. pathbank.orgnih.gov

Table 4: Metabolic Fates of Gibberellin A(24)

| Substrate | Enzyme | Product | Product Class | Significance |

|---|---|---|---|---|

| Gibberellin A24 | GA 20-oxidase | Gibberellin A9 (GA9) | C19-GA | Main pathway; precursor to bioactive GA4. pathbank.orgnih.gov |

| Gibberellin A24 | GA 20-oxidase | Gibberellin A25 (GA25) | C20-GA | Minor by-product. pathbank.org |

| Gibberellin A24 | GA 3-oxidase | Gibberellin A36 (GA36) | C20-GA | Side branch leading to 3-hydroxylated C20-GAs. pathbank.orgnih.gov |

Regulation of Gibberellin A 24 Biosynthesis and Catabolism

Transcriptional Regulation of Genes Encoding Gibberellin A(24) Pathway Enzymes

The expression of genes encoding the enzymes responsible for the biosynthesis and catabolism of gibberellin precursors, including GA24, is under tight transcriptional control. This regulation is a primary mechanism for integrating internal developmental cues and external environmental signals to modulate GA levels.

Key enzymes in the GA24 metabolic pathway are encoded by small multigene families, with members often exhibiting distinct tissue-specific and developmental expression patterns. nih.govmdpi.com The most critical enzymes are GA 20-oxidases (GA20ox) which catalyze the multi-step conversion of GA12 to GA15, GA24, and finally GA9. oup.com Conversely, GA 2-oxidases (GA2ox) deactivate GAs and their precursors, thereby reducing the pool available for the synthesis of bioactive forms. ntu.edu.twfrontiersin.org

The transcription of these genes is influenced by several factors:

DELLA Proteins: These nuclear-localized growth-repressive proteins are master regulators of GA signaling. In a low-GA environment, DELLA proteins are stable and can act as transcriptional regulators. They have been shown to directly or indirectly promote the transcription of GA20ox and GA3ox genes. ntu.edu.tw This creates a system where low levels of active GA stimulate the expression of genes that will produce more GA.

Hormonal Crosstalk: Other plant hormones significantly influence the transcription of GA metabolic genes. Auxin, for instance, has been shown to promote GA synthesis by activating GA20ox and GA3ox expression while deactivating GA2ox in several plant species, including Arabidopsis, rice, and pea. mdpi.commdpi.com This interaction allows for the coordination of growth processes regulated by both hormones. In Moso bamboo, analysis of GA20ox gene promoters revealed numerous response elements for hormones like abscisic acid, methyl jasmonate, and auxin, indicating complex transcriptional control. mdpi.com

Environmental Signals: Light is a critical environmental cue that regulates GA biosynthesis. For example, the de-etiolation of pea seedlings involves changes in the expression of GA20ox and GA3ox genes. usp.br Similarly, photoperiod can control active GA levels in various plants by modulating the transcript levels of GA20ox and GA3ox genes. usp.br

Table 1: Key Enzymes and Genes in GA24 Metabolism and their Transcriptional Regulation

| Enzyme | Gene Family | Function Relative to GA24 | Key Transcriptional Regulators | Source |

|---|---|---|---|---|

| GA 20-oxidase | GA20ox | Catalyzes the formation of GA24 from GA15, and its subsequent conversion to GA9. | - Repressed by high levels of bioactive GAs (Negative Feedback).

| ntu.edu.twmdpi.comoup.commdpi.com |

| GA 2-oxidase | GA2ox | Catabolizes C20-GAs (e.g., GA12, GA53) and C19-GA precursors, reducing substrate flow towards GA24. | - Activated by high levels of bioactive GAs (Feed-forward).

| frontiersin.orgmdpi.com |

Post-Transcriptional and Post-Translational Regulatory Mechanisms

While transcriptional control is a major regulatory point, post-transcriptional and post-translational mechanisms add further layers of complexity to the control of enzyme activity in the gibberellin pathway. However, specific research detailing these mechanisms for the enzymes directly involved in GA24 synthesis is less abundant than for transcriptional regulation.

Post-transcriptional regulation , such as alternative splicing, can generate multiple mRNA transcripts from a single gene, potentially leading to protein isoforms with different activities or stabilities. frontiersin.org While alternative splicing has been documented for genes related to flowering time and GA response in some species, direct evidence showing that alternative splicing of GA20ox or GA2ox transcripts is a primary mechanism for regulating GA24 levels is not yet established. frontiersin.orgresearchgate.net Some studies have suggested the possibility of post-transcriptional regulation for GA biosynthetic genes like GA3-hydroxylase in certain contexts, but this remains an area for further investigation. nih.gov

Post-translational modifications (PTMs) , such as phosphorylation or ubiquitination, can rapidly alter an enzyme's activity, stability, or localization without requiring new gene transcription and translation. For instance, the stability and function of key signaling proteins like the DELLA repressors are heavily regulated by PTMs. While the core catalytic function of enzymes like GA20-oxidase depends on their correct protein structure, as demonstrated by mutational analysis, specific regulatory PTMs for these biosynthetic enzymes are not well characterized. nih.gov One study noted that GA metabolic components in roots might be subject to regulation via post-transcriptional processing or post-translational modifications to their protein stability, but did not specify the exact mechanisms.

Feedback and Feedforward Regulatory Loops Affecting Gibberellin A(24) Levels

The gibberellin pathway is a classic example of homeostatic control, employing elegant feedback and feedforward loops to maintain appropriate levels of bioactive hormones. These mechanisms are crucial for preventing the over-accumulation or deficiency of active GAs and directly impact the concentration of intermediates like GA24.

The central principle is that the level of bioactive GA itself regulates the expression of the genes involved in its own synthesis and deactivation. nih.gov

Negative Feedback Regulation: When the levels of bioactive GAs (such as GA1 and GA4) are high, they signal for the repression of genes encoding key biosynthetic enzymes, including GA20ox and GA3ox. mdpi.comfrontiersin.org The repression of GA20ox transcription directly reduces the rate of synthesis of GA24 from GA15, thus throttling the production line of GA precursors. This feedback inhibition has been demonstrated in numerous plant species, including pea, Arabidopsis, and potato.

Positive Feedforward Regulation: Concurrently, high levels of bioactive GAs promote the transcription of genes encoding GA deactivating enzymes, particularly GA2ox. frontiersin.org This feed-forward loop enhances the catabolism of both bioactive GAs and their precursors. Overexpression of certain GA2ox genes can reduce the levels of various precursors, including GA15, GA24, GA9, and GA20. frontiersin.org This dual system of repressing synthesis and promoting degradation provides a robust mechanism for rapidly reducing GA levels when they become excessive.

A study using transgenic tobacco plants engineered to produce an antibody that specifically traps GA24 and its precursor GA19 provided clear evidence for this homeostatic control. The sequestration of these intermediates led to a GA-deficient phenotype and triggered the corresponding feedback response: the expression of biosynthetic genes GA20ox and GA3ox increased significantly, while the expression of the catabolic gene GA2ox decreased.

Table 2: Example of Feedback and Feedforward Regulation in Tobacco (Based on data from a study involving the sequestration of GA24/19)

| Gene | Function | Regulatory Loop | Observed Response to GA24/19 Sequestration | Source |

|---|---|---|---|---|

| GA20ox1, GA20ox2 | Biosynthesis (produces GA24) | Negative Feedback | Increased expression | frontiersin.org |

| GA3ox1 | Biosynthesis (acts after GA24) | Negative Feedback | Increased expression | frontiersin.org |

| GA2ox1 | Catabolism (deactivates precursors) | Positive Feedforward | Decreased expression | frontiersin.org |

Developmental Regulation of Gibberellin A(24) Metabolism

The metabolism of GA24 is not uniform throughout the plant or its lifecycle. It is dynamically regulated in specific tissues and at particular growth stages to ensure that bioactive gibberellins (B7789140) are available where and when they are needed.

The genes encoding GA metabolic enzymes exhibit distinct spatial expression patterns, which localizes the synthesis and degradation of GAs, including the intermediate GA24.

Shoot Apex: The shoot apical meristem (SAM) and surrounding developing leaf primordia are key sites of GA regulation. In rice and Arabidopsis, GA20ox genes are often expressed in developing leaves and organ primordia, while GA2ox genes are expressed at the edges of the SAM, which is thought to prevent the accumulation of active GA in the meristem itself. ntu.edu.tw This spatial separation ensures that growth-promoting GAs are concentrated in the determinate organs where cell expansion occurs.

Roots: In carrot roots, the levels of genes involved in GA biosynthesis, such as DcKO, DcGA3ox1, and DcGA20ox1, change significantly during development, with levels initially increasing and then decreasing. nih.gov Generally, GA levels in the roots were found to be lower than in the petioles and leaves. nih.gov

Reproductive Organs: During flower development, the tapetum of the anthers is considered a primary site of GA biosynthesis. mdpi.com In Moso bamboo, several PheGA20ox genes were found to be expressed in floral organs, indicating their involvement in GA biosynthesis for reproductive development. mdpi.com

Leaves and Stems: In poplar, the regulation of GA3ox2 and GA2ox1 mRNA levels in mature leaves suggests local control over bioactive GA levels. frontiersin.org Overexpression of GA metabolic genes has profound effects on stem elongation, indicating that stems are a key site of GA action and, by extension, regulation. oup.com

The requirement for gibberellins changes dramatically as a plant progresses through its life cycle, and the regulation of GA24 metabolism reflects these shifts.

Seed Development and Germination: Gibberellins are essential for breaking seed dormancy and promoting germination. mdpi.com GA24 has been identified as one of the endogenous gibberellins present in the immature seeds of Phaseolus vulgaris. The regulation of GA biosynthesis, including the steps producing GA24, is critical for the transition from a dormant seed to a growing seedling. Light can induce the expression of biosynthetic genes like GA20ox and GA3ox, linking germination to favorable environmental conditions. usp.br

Stem Elongation: The role of gibberellins in promoting stem elongation is one of their most well-known functions. The "green revolution" was partly based on semi-dwarf crop varieties that had mutations in GA biosynthesis genes, such as GA20ox. frontiersin.org The rate-limiting steps catalyzed by GA20-oxidase, which produce GA24 and GA9, are critical control points for internode elongation. Overexpression of GA20ox genes in various species, including Arabidopsis, poplar, and rice, typically leads to increased stem height, demonstrating the importance of this enzyme in vegetative growth. oup.comfrontiersin.org Conversely, overexpressing GA2ox genes often results in dwarfism due to enhanced degradation of GA precursors. frontiersin.org

Physiological and Developmental Roles Mediated by Gibberellin A 24 Pathway Products

Contribution of Gibberellin A(24) Pathway to Bioactive Gibberellin Production (e.g., GA4)

The gibberellin biosynthesis pathway is a complex network of reactions that occur in different cellular compartments, including plastids, the endoplasmic reticulum, and the cytosol. oup.com GA(24) is a C(20)-GA, and a key step in the formation of bioactive GAs is the conversion of these C(20) precursors into C(19)-GAs. oup.com

The conversion of GA(24) to the bioactive GA(4) proceeds through the intermediate GA(9). researchgate.net This part of the pathway is catalyzed by two types of 2-oxoglutarate-dependent dioxygenases: GA 20-oxidase (GA20ox) and GA 3-oxidase (GA3ox). oup.comnih.gov Specifically, GA20ox is responsible for the conversion of GA(24) to GA(9), and subsequently, GA3ox hydroxylates GA(9) to produce the biologically active GA(4). nih.gov Research in cucumber has confirmed the conversion of radio-labeled GA(24) to GA(9) and then to GA(4), demonstrating that GA(4) is biosynthesized from GA(24) via GA(9). researchgate.net Similarly, studies in Arabidopsis thaliana have identified GA(4) as the active gibberellin in regulating floral initiation. nih.gov

The production of bioactive GAs is tightly regulated. For instance, the genes encoding GA20ox and GA3ox are often expressed in actively growing organs, indicating that the synthesis of bioactive GAs occurs at their site of action. wikipedia.org The levels of bioactive GAs are also controlled through deactivation pathways. For example, GA(4) can be inactivated by GA 2-oxidase (GA2ox) to form GA(34). nih.gov

| Precursor | Enzyme | Product | Activity |

| Gibberellin A(24) (GA(24)) | GA 20-oxidase (GA20ox) | Gibberellin A(9) (GA(9)) | Precursor |

| Gibberellin A(9) (GA(9)) | GA 3-oxidase (GA3ox) | Gibberellin A(4) (GA(4)) | Bioactive |

| Gibberellin A(4) (GA(4)) | GA 2-oxidase (GA2ox) | Gibberellin A(34) (GA(34)) | Inactive |

Influence on Stem Elongation and Plant Stature via Downstream Bioactive Gibberellins (B7789140)

The mechanism of GA-induced stem elongation involves the degradation of DELLA proteins, which are nuclear repressors of plant growth. notulaebotanicae.ro In the absence of bioactive GAs, DELLA proteins accumulate and inhibit the activity of transcription factors, such as PHYTOCHROME INTERACTING FACTORS (PIFs), that are required for elongation growth. wikipedia.org When bioactive GAs are present, they bind to the GIBBERELLIN INSENSITIVE DWARF 1 (GID1) receptor, leading to the formation of a GA-GID1-DELLA complex. mdpi.com This complex is recognized by an F-box protein, triggering the degradation of the DELLA protein and allowing for the expression of genes that promote cell elongation. mdpi.com

Studies on various plant species have demonstrated the critical role of the GA(24) pathway in determining plant height. For example, in Raphanus sativus, both GA(1) and GA(4) have been shown to be the endogenous biologically active GAs responsible for cold-induced stem elongation. researchgate.net Similarly, research on a tall rice mutant, elongated uppermost internode (eui), revealed that the mutant accumulates high levels of bioactive GAs due to a mutation in a gene that deactivates GAs, resulting in a dramatic increase in the length of the final internode. sippe.ac.cn

Role in Seed Germination and Dormancy Breaking

Gibberellins play a pivotal role in breaking seed dormancy and promoting germination. wikipedia.orgomexcanada.comresearchgate.net The balance between abscisic acid (ABA), a hormone that maintains dormancy, and GAs is crucial in this process. wikipedia.orgoup.com During the transition from dormancy to germination, ABA levels typically decrease while GA levels increase. frontiersin.org

Bioactive GAs, derived from the GA(24) pathway, stimulate the synthesis of hydrolytic enzymes, such as α-amylase, in the aleurone layer of cereal grains. wikipedia.org These enzymes break down stored food reserves, like starch, into soluble sugars that provide energy for the growing embryo. wikipedia.org The process involves GA binding to its receptor, which activates a signaling cascade leading to the transcription of genes encoding these enzymes. wikipedia.org

Exogenous application of GAs can effectively break dormancy in many species. For instance, in Amsonia elliptica, a species with intermediate physiological dormancy, treatment with GA(4+7) was shown to rapidly break dormancy and promote germination, proving more efficient than stratification treatments. frontiersin.org This effect is attributed to the ability of GAs to overcome the mechanical restraint imposed by the seed coat and to promote the growth potential of the embryo. oup.comfrontiersin.org

Modulation of Flowering and Floral Development

The transition from vegetative growth to flowering is a critical developmental step in the plant life cycle, and gibberellins are key regulators of this process. wikipedia.orgmdpi.com The products of the GA(24) pathway, particularly bioactive GAs like GA(4), play a significant role in promoting flowering, especially under non-inductive conditions such as short days. nih.govjipb.net

In Arabidopsis, GAs promote flowering by activating the expression of key floral integrator genes, including LEAFY (LFY) and SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1). nih.govjipb.net GA(4) has been identified as the active GA in the regulation of LFY transcription, which is essential for the initiation of floral meristems. nih.gov The signaling pathway involves the degradation of DELLA proteins, which act as repressors of flowering. nih.gov

Beyond the transition to flowering, GAs also influence the development of floral organs. nih.gov In GA-deficient Arabidopsis mutants, flowers exhibit reduced petal and stamen growth, and anther development is blocked, leading to male sterility. nih.gov This indicates that GAs are required for the proper development and fertility of flowers. Research has shown that the DELLA proteins RGA, RGL1, and RGL2 are involved in repressing petal, stamen, and anther development, and GA promotes the development of these organs by opposing the function of these repressors. nih.gov

Impact on Fruit Development and Senescence

Gibberellins are involved in various aspects of fruit development, from fruit set to growth and even senescence. omexcanada.comjournalijecc.comresearchgate.net The levels of different GAs, including precursors and bioactive forms, change throughout the process of fruit development.

Bioactive GAs can promote cell division and expansion in the fruit, leading to increased fruit size. omexcanada.com In some cases, GAs can also induce the development of parthenocarpic (seedless) fruits. omexcanada.com Research on citrus varieties has shown that hormones, including gibberellin A24, are present during different stages of fruit development and that their levels can differ between early- and late-maturing varieties, suggesting a role in the timing of fruit maturation. nih.gov

Conversely, gibberellins are also implicated in the regulation of fruit senescence, the final stage of fruit development. wikipedia.orgjournalijecc.com The interplay between GAs and other hormones, such as ethylene (B1197577) and abscisic acid, is complex and determines the progression of ripening and senescence. chemijournal.com

| Plant Species | Observation | Reference |

| Gnetum sinensis | GA(1), GA(3), GA(4), GA(7), GA(8), GA(9), and GA(24) were identified in the ovaries during early fruit development. | researchgate.net |

| Citrus ('Shatangju' and 'Chunhongtangju') | Gibberellin A24 levels were higher in the pericarp of the late-maturing 'Chunhongtangju' variety compared to the early-maturing 'Shatangju'. | nih.gov |

Involvement in Sex Expression (e.g., Maleness Promotion)

In monoecious plants, which bear separate male and female flowers on the same individual, gibberellins are generally associated with the promotion of maleness. chemijournal.comnih.gov The balance between GAs and other hormones, particularly ethylene, is a key determinant of sex expression in many cucurbits. chemijournal.comcabidigitallibrary.org

Exogenous application of gibberellic acid (GA(3)) to cucumber plants has been shown to increase the ratio of male to female flowers. nih.gov Conversely, substances that promote ethylene production tend to increase the number of female flowers. chemijournal.com Studies have reported higher levels of endogenous gibberellins in monoecious cucumber varieties compared to gynoecious (all-female flowers) varieties. psu.edu

In maize, a monoecious plant, higher levels of GA-like substances were associated with the development of the male (apical) inflorescence. nih.gov Interestingly, conditions that induced a sex reversal of the apical inflorescence from male to female were correlated with an increase in endogenous GA-like activity, suggesting a complex and potentially species-specific role for GAs in sex determination. nih.gov

Regulation of Root Growth and Architecture (e.g., via DELLA-mediated pathways)

While gibberellins are most famously known for their effects on shoot elongation, they also play a role in regulating root growth and architecture. omexcanada.com The GA signaling pathway, particularly the role of DELLA proteins, is central to this regulation. notulaebotanicae.ronih.gov

The interaction between GAs and other hormones, such as auxin and ethylene, is also important in shaping the root system. mdpi.comencyclopedia.pub For example, GAs and ethylene can have antagonistic effects on root growth, with GAs generally promoting and ethylene inhibiting primary root elongation. mdpi.com Furthermore, GA signaling has been implicated in the response of root architecture to nutrient availability, such as potassium deprivation, where GAs mediate the inhibition of lateral root growth through the accumulation of DELLA proteins. nih.gov

Gibberellin A 24 Pathway and Stress Responses

Integration of Gibberellin A(24) Metabolism with Abiotic Stress Pathways

Plants modulate their growth in response to unfavorable environmental conditions, a process in which the GA pathway plays a central role. nih.gov A reduction in the levels of bioactive GAs often contributes to growth restriction under stress, enhancing survival. nih.govnih.gov This modulation frequently occurs through the transcriptional regulation of GA biosynthetic and deactivating enzymes, directly impacting the levels of intermediates like GA24.

Under conditions of salinity and water scarcity, plants typically restrain growth, a response linked to the accumulation of DELLA proteins and a reduction in GA content. mdpi.com Water deficiency has been shown to induce the expression of GA deactivating genes, such as GA2ox7, in tomato guard cells and leaf tissue, while concurrently downregulating GA biosynthesis genes like GA20ox1 and GA20ox2. plant-ditech.com This coordinated gene expression leads to a decrease in bioactive GAs. plant-ditech.com The regulation is mediated by both abscisic acid (ABA)-dependent and independent pathways. plant-ditech.com

In Arabidopsis, high salinity induces the expression of the transcription factor DWARF AND DELAYED FLOWERING 1 (DDF1), which in turn activates GA2ox7 expression, leading to lower GA levels and repressed growth as an adaptive response. mdpi.com Similarly, in rice, saline stress decreases the levels of OsDSK2, a protein that normally promotes the degradation of EUI (ELONGATED UPPERMOST INTERNODE), an enzyme that inactivates GAs. mdpi.com The resulting stabilization of EUI leads to GA inactivation. mdpi.com While a general trend in herbaceous plants is the reduction of GA levels to tolerate salt and drought stress, some tree species like poplar have shown improved salt stress response through an increase in GA biosynthesis. mdpi.com

Table 1: Key Genes and Proteins in GA24 Pathway Under Salinity and Water Stress

| Gene/Protein | Organism | Stress Condition | Effect on Gene/Protein | Consequence for GA Pathway |

|---|---|---|---|---|

| GA20ox1, GA20ox2 | Tomato | Water Deficit | Downregulated | Reduced synthesis of GA24 and subsequent GAs. plant-ditech.com |

| GA2ox7 | Tomato | Water Deficit | Upregulated | Increased deactivation of GAs. plant-ditech.com |

| DDF1 | Arabidopsis | High Salinity | Induced | Activates GA2ox7, lowering GA levels. mdpi.com |

| OsDSK2 | Rice | Saline Stress | Decreased | Stabilizes EUI, promoting GA inactivation. mdpi.com |

Exposure to cold temperatures influences GA metabolism, although the responses can vary between species. iau.ir In some cases, cold exposure can increase the production of GAs. wikipedia.org For instance, in Arabidopsis seeds, low temperatures during imbibition can activate GA biosynthesis and response pathways. wikipedia.org Cold treatment has been shown to up-regulate the expression of GA20ox in Arabidopsis. uniprot.org

Conversely, mechanisms that reduce bioactive GA content under cold stress have also been identified. mdpi.com The GIBBERELLIN SUPPRESSOR FACTOR-TRANSMEMBRANE DOMAIN (GSF-TM) protein activates GA deactivating genes (GA2ox) and represses GA biosynthesis genes (GA20ox) during cold treatments, leading to reduced bioactive GA levels. mdpi.com This suggests a complex regulatory network where plants fine-tune GA levels, including the GA24 intermediate, to adapt to cold conditions. Microarray analysis in Arabidopsis has shown that approximately one-fourth of cold-responsive genes are related to GA-regulated genes, indicating a significant link between GA signaling and cold acclimation. wikipedia.org

Plants competing for light exhibit a suite of responses known as the shade avoidance syndrome (SAS), which includes rapid stem and petiole elongation. frontiersin.org This response is driven by changes in light quality, specifically a reduced red to far-red (R/FR) light ratio. researchgate.net Gibberellins (B7789140) are key hormonal regulators of this elongation growth. frontiersin.orgresearchgate.net

Shade conditions lead to an increase in the concentration of active GAs. frontiersin.org This is achieved, at least in part, by upregulating the expression of GA biosynthesis genes, including GA20ox1 and GA20ox2, which catalyze the steps leading to the formation of GA24 and GA9. frontiersin.org The resulting increase in bioactive GAs, such as GA4, promotes the degradation of DELLA proteins. frontiersin.org Since DELLA proteins are growth repressors that interact with and inhibit key transcription factors like PHYTOCHROME-INTERACTING FACTORs (PIFs), their removal allows PIFs to promote cell elongation. wikipedia.orgfrontiersin.org Therefore, the metabolic flux through the GA24 intermediate is enhanced during shade avoidance to fuel the synthesis of growth-promoting GAs. frontiersin.org

Table 2: Regulation of GA24 Pathway in Shade Avoidance

| Gene/Factor | Light Condition | Effect on Gene/Factor | Consequence for GA Pathway |

|---|---|---|---|

| GA20ox1, GA20ox2 | Shade (Low R/FR) | Upregulated | Increased synthesis of GA24 and subsequent bioactive GAs. frontiersin.org |

| DELLA Proteins | Shade (Low R/FR) | Degraded | Growth repression is lifted, allowing for stem elongation. frontiersin.org |

Impact on Biotic Stress Resistance

The role of gibberellins in biotic stress responses is often characterized by a trade-off between growth and defense. mdpi.com Plant defense against pathogens and herbivores is primarily mediated by hormone pathways involving jasmonic acid (JA) and salicylic (B10762653) acid (SA). researchgate.net The GA signaling pathway, particularly through the action of DELLA proteins, interacts with these defense pathways. nih.gov

DELLA proteins appear to enhance plant resistance to certain pathogens. These growth-repressing proteins can interact with components of the JA signaling pathway, suggesting a mechanism for integrating growth and defense responses. nih.gov Generally, high levels of bioactive GAs (which lead to DELLA degradation) can increase susceptibility to some biotrophic and hemibiotrophic pathogens, as the plant allocates resources towards growth rather than defense. nih.gov Conversely, the accumulation of DELLA proteins, which would occur when GA biosynthesis is low, can promote resistance.

The interaction is complex and can be antagonistic. For example, crosstalk between GA and JA signaling pathways mediates the balance between plant growth and defense. researchgate.net While GAs are primarily known for promoting developmental processes, the JA pathway is dominant in mediating stress responses. researchgate.net Therefore, the regulation of GA metabolism, including the production of the intermediate GA24, is an important factor in a plant's ability to mount an effective defense against biotic threats by modulating the growth-defense balance. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Gibberellin A(24) (GA24) |

| Gibberellin A15 (GA15) |

| Gibberellin A12 (GA12) |

| Gibberellin A9 (GA9) |

| Gibberellin A4 (GA4) |

| Abscisic acid (ABA) |

| Jasmonic acid (JA) |

Interactions and Crosstalk of Gibberellin A 24 Pathway with Other Phytohormones

Antagonistic and Synergistic Interactions with Abscisic Acid (ABA)

The relationship between the Gibberellin A(24) (GA24) pathway and Abscisic Acid (ABA) is predominantly antagonistic, forming a critical axis that governs key developmental transitions, most notably seed dormancy and germination. nih.gov While gibberellins (B7789140) promote processes like germination and growth, ABA acts as an inhibitor. nih.gov The balance between these two hormones is crucial, with their ratio often determining the physiological outcome. nih.gov

This antagonistic relationship is maintained through reciprocal negative regulation of each other's metabolism. mdpi.comencyclopedia.pub ABA can inhibit the synthesis of bioactive GAs. A key mechanism involves the transcription factor ABSCISIC ACID INSENSITIVE4 (ABI4), which is promoted by ABA. researchgate.net ABI4 directly activates the expression of GA2ox7, a gene encoding an enzyme that deactivates gibberellins, thereby reducing the levels of active GAs. mdpi.comencyclopedia.pubresearchgate.net Additionally, ABA can inhibit GA biosynthesis through the transcription factor CHOTTO1 (CHO1), which represses the expression of GA20ox genes responsible for producing GA precursors like GA24. mdpi.comencyclopedia.pub Conversely, GAs can exert an inhibitory effect on ABA synthesis. mdpi.comencyclopedia.pub This mutual inhibition creates a robust system where the prevalence of one hormone actively suppresses the other, allowing for decisive control over developmental processes. In some contexts, such as heat stress, synergistic interactions have been observed where the combined application of GA and silicon can reduce ABA accumulation and down-regulate ABA signaling genes, enhancing stress tolerance. mdpi.com

| Interacting Component | Nature of Interaction | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| Abscisic Acid (ABA) | Antagonistic | ABA promotes the expression of the transcription factor ABI4. | Inhibition of seed germination and growth. | nih.govresearchgate.net |

| ABI4 (Transcription Factor) | Antagonistic | ABI4 directly activates the GA deactivation gene GA2ox7 and represses GA biosynthesis genes like GA20ox. | Reduced levels of bioactive GAs, reinforcing dormancy. | mdpi.comencyclopedia.pubresearchgate.net |

| Gibberellins (GAs) | Antagonistic | GAs can inhibit key steps in ABA biosynthesis. | Promotion of germination by overcoming ABA-induced inhibition. | mdpi.comencyclopedia.pub |

Interactions with Auxin Signaling and Metabolism

Gibberellins and auxin generally exhibit a positive and synergistic relationship, cooperating to regulate various aspects of plant growth, particularly stem elongation. nih.gov This crosstalk occurs at the levels of biosynthesis and signal transduction. Auxin, primarily Indole-3-acetic acid (IAA), has been shown to promote the biosynthesis of active GAs by modulating the expression of key metabolic genes. wikipedia.org In species like Arabidopsis, pea, and tobacco, auxin upregulates the expression of GA20ox and GA3ox genes while simultaneously downregulating GA2ox genes, which are involved in GA deactivation. mdpi.comnih.govencyclopedia.pubannualreviews.org This action increases the flux through the GA biosynthetic pathway, leading to higher levels of bioactive GAs.

At the signaling level, auxin enhances GA responses by promoting the degradation of DELLA proteins, the master repressors of GA signaling. nih.gov This destabilization of DELLAs releases their inhibition on growth-promoting transcription factors. Conversely, GAs can influence auxin homeostasis and transport. wikipedia.org DELLA proteins have been found to reduce the trafficking of PIN proteins, which are essential for auxin transport, to the cell membrane; the degradation of DELLAs by GA reverses this effect, enhancing auxin levels in the cell. wikipedia.orgfrontiersin.org However, the interaction is not exclusively synergistic. In the root elongation zone of Arabidopsis, auxin signaling upregulates the expression of GA-deactivating enzymes GA2OX6 and GA2OX8, thereby reducing local GA levels and restraining root cell elongation, highlighting a more complex, tissue-specific relationship. biorxiv.orgbiorxiv.org

| Interacting Component | Nature of Interaction | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| Auxin (IAA) | Synergistic | Upregulates GA biosynthesis genes (GA20ox, GA3ox) and downregulates GA deactivation genes (GA2ox). | Increased levels of bioactive GAs, promoting stem elongation. | mdpi.comnih.govencyclopedia.pubwikipedia.org |

| DELLA Proteins | Synergistic (via Auxin) | Auxin promotes the degradation of DELLA proteins, enhancing GA signaling. | Enhanced response to GA signals. | nih.gov |

| PIN Proteins (Auxin Transporters) | Synergistic (via GA) | GAs promote the degradation of DELLAs, which otherwise inhibit PIN protein trafficking to the cell membrane. | Increased auxin transport and cellular auxin levels. | wikipedia.orgfrontiersin.org |

| GA2OX6/GA2OX8 (in roots) | Antagonistic (via Auxin) | Auxin signaling pathway directly upregulates the expression of GA2OX6 and GA2OX8 in the root. | Decreased local GA levels, leading to inhibition of root cell elongation. | biorxiv.orgbiorxiv.org |

Complex Relationships with Ethylene (B1197577)

The interaction between the GA and ethylene pathways is highly complex, exhibiting both antagonistic and synergistic effects that are dependent on the specific developmental process, plant organ, and environmental conditions. mdpi.comnih.govscielo.org.ar In many instances, particularly concerning vegetative growth, the two hormones act antagonistically. Ethylene can inhibit GA-promoted elongation by reducing the levels of bioactive GAs or by interfering with GA signaling. oup.comnumberanalytics.com A primary mechanism for this is the stabilization of DELLA proteins by ethylene, which enhances their repressive effect on growth. nih.govoup.com

Conversely, in other contexts, the hormones cooperate. During submergence in deepwater rice, ethylene accumulation promotes GA synthesis, leading to rapid internode elongation that allows the plant to escape the water. nih.gov Similarly, GA can act synergistically with ethylene to promote adventitious root growth. nih.gov In tomato fruit ripening, the relationship is clearly antagonistic; ethylene treatment accelerates ripening and represses auxin signaling, whereas GA treatment delays ripening by upregulating auxin signaling. dntb.gov.uafrontiersin.orgresearchgate.net This context-dependent interplay allows for a highly nuanced regulation of plant development, where the same two hormones can have opposing effects to best suit the plant's needs.

| Context | Nature of Interaction | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| Seedling Growth (e.g., hypocotyl elongation) | Antagonistic | Ethylene signaling leads to the stabilization of DELLA proteins. | Inhibition of elongation. | nih.govoup.com |

| Fruit Ripening (Tomato) | Antagonistic | Ethylene represses auxin signaling, while GA promotes it. | Ethylene accelerates ripening; GA delays it. | dntb.gov.uafrontiersin.orgresearchgate.net |

| Submergence Response (Deepwater Rice) | Synergistic | Ethylene induces the expression of GA biosynthesis genes (e.g., GA3ox). | Promotion of internode elongation. | nih.gov |

| Adventitious Root Growth | Synergistic | GA acts with ethylene to promote root growth. | Enhanced root formation. | nih.gov |

Reciprocal Interactions with Cytokinins

Gibberellins and cytokinins maintain a mutually antagonistic relationship, where each hormone negatively regulates the synthesis or signaling of the other. nih.govnih.govcapes.gov.br This reciprocal inhibition is fundamental to controlling the balance between cell division, which is promoted by cytokinins, and cell differentiation and expansion, which are promoted by GAs. scielo.br The final developmental outcome is often determined by the ratio between these two hormones rather than their absolute levels. nih.gov

Several molecular players mediate this crosstalk. KNOX1-type homeobox proteins, which are crucial for maintaining meristem identity, provide a key link by simultaneously activating cytokinin biosynthesis (by inducing Isopentenyl Transferase genes) and repressing GA biosynthesis (by suppressing GA20ox gene expression). nih.govoup.com This creates zones of high cytokinin/low GA in the shoot apical meristem, which is essential for maintaining a population of undifferentiated stem cells. oup.com At the signaling level, GA inhibits cytokinin responses. nih.gov This inhibition can occur through the SPINDLY (SPY) protein, which acts as a negative regulator of GA signaling and a positive regulator of cytokinin signaling. nih.govnih.gov When GA levels rise, the hormone suppresses SPY activity, which in turn dampens cytokinin responses. nih.gov This inhibitory effect of GA on cytokinin signaling can also be independent of DELLA proteins. nih.gov

| Interaction | Mediator | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| Cytokinin → GA | KNOX1 Proteins | KNOX1 proteins directly repress GA biosynthesis genes (e.g., GA20ox). | Reduced GA levels in the shoot apical meristem, promoting cell division over differentiation. | nih.govoup.com |

| GA → Cytokinin | SPINDLY (SPY) Protein | GA suppresses the activity of SPY, a positive regulator of cytokinin signaling. | Inhibition of cytokinin responses, such as cell division and shoot regeneration. | nih.govnih.gov |

| Reciprocal Antagonism | Hormone Balance | Cytokinin inhibits GA production and promotes its deactivation; GA inhibits cytokinin signaling. | Regulation of the balance between cell division (high CK/GA ratio) and cell differentiation (low CK/GA ratio). | nih.govscielo.br |

Integration with Brassinosteroids

The interaction between the gibberellin and brassinosteroid (BR) pathways is largely cooperative and synergistic, particularly in the regulation of cell expansion and photomorphogenesis. mdpi.compnas.org While early research suggested the hormones acted independently, recent findings have revealed a direct molecular mechanism for their integration at the signaling level. nih.govtandfonline.com This crosstalk provides a framework for the coordinated control of plant growth in response to both internal hormonal cues and external signals like light. pnas.org

The core of this integration lies in the physical interaction between the key repressors of the GA pathway, DELLA proteins, and a primary transcription factor of the BR pathway, BRASSINAZOLE RESISTANT1 (BZR1). pnas.orgnih.govtandfonline.com In the absence of sufficient GA, stable DELLA proteins bind directly to BZR1. nih.gov This interaction inactivates BZR1, preventing it from binding to the promoters of its target genes and thereby inhibiting BR-mediated growth. pnas.orgnih.gov When GA levels increase, the hormone triggers the degradation of DELLA proteins. tandfonline.com This degradation releases BZR1 from inhibition, allowing it to activate the expression of genes that drive cell elongation. pnas.orgnih.gov This mechanism effectively makes BR-dependent growth contingent on the presence of GA, ensuring that these two potent growth-promoting signals act in concert. nih.gov

| Interacting Component | Nature of Interaction | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| DELLA Proteins and BZR1 | Synergistic (Integrated Repression) | DELLA proteins (GA signaling repressors) physically interact with BZR1 (BR signaling activator). | Coordinated regulation of cell elongation and development. | pnas.orgnih.govtandfonline.com |

| Low GA Levels | Inhibitory | DELLA proteins are stable and bind to BZR1, inhibiting its ability to bind to target DNA. | Repression of BR-mediated growth responses. | pnas.orgnih.govnih.gov |

| High GA Levels | Promotive | DELLAs are degraded, releasing BZR1 from inhibition. | Activation of BZR1-mediated gene expression, leading to enhanced cell elongation. | pnas.orgtandfonline.com |

Crosstalk with Jasmonic Acid and DELLA Proteins

The interaction between gibberellins and jasmonic acid (JA) is fundamentally antagonistic and serves as a critical regulatory node for balancing growth-related processes with defense responses. researchgate.netmdpi.com Plants often suppress growth to allocate resources toward defending against pathogens or herbivores, a trade-off largely mediated by the GA-JA crosstalk. This antagonism is orchestrated at the molecular level through the direct interaction between the key repressors of their respective signaling pathways: DELLA proteins (for GA) and JASMONATE ZIM-DOMAIN (JAZ) proteins (for JA). mdpi.commdpi.com

DELLA and JAZ proteins interact physically and compete for binding to downstream transcription factors, thereby modulating each other's signaling output. mdpi.com For instance, DELLA proteins can interact with JAZ1, preventing it from repressing the transcription factor MYC2, which is a master activator of JA-responsive defense genes. mdpi.com This leads to an amplification of the JA response. Conversely, when GA levels are high, the resulting degradation of DELLA proteins frees JAZ1 to bind to and repress MYC2, thus attenuating the JA defense response and favoring growth. mdpi.com This reciprocal repression is also evident in development; during stamen maturation, GA-induced degradation of DELLAs is required to allow the expression of JA biosynthesis genes, leading to a JA surge that promotes filament growth. zju.edu.cnresearchgate.net This molecular interplay ensures that a plant can mount a robust defense response when needed, while repressing costly defenses to promote growth under favorable conditions.

| Interacting Components | Nature of Interaction | Molecular Mechanism | Physiological Outcome | References |

|---|---|---|---|---|

| DELLA Proteins and JAZ Proteins | Antagonistic | Direct physical interaction between DELLA (GA repressors) and JAZ (JA repressors). | Mediates the trade-off between plant growth and defense. | researchgate.netmdpi.commdpi.com |

| Low GA / High DELLA | Promotes JA Signaling | DELLA proteins bind to JAZ proteins, preventing them from repressing JA-responsive transcription factors like MYC2. | Enhanced defense responses, suppression of growth. | mdpi.com |

| High GA / Low DELLA | Represses JA Signaling | DELLA proteins are degraded, allowing JAZ proteins to bind and repress MYC2. | Attenuation of defense responses, promotion of growth. | mdpi.com |

| Stamen Development | Synergistic (Sequential) | GA-mediated degradation of DELLAs allows expression of JA biosynthesis genes, leading to JA production. | Normal stamen filament growth. | zju.edu.cnresearchgate.net |

Molecular Mechanisms of Gibberellin Signaling Relevant to Gibberellin A 24 Pathway Products

Role of GID1 Receptors in Gibberellin Perception

The initial and decisive step in the gibberellin signaling pathway is the perception of bioactive GAs by a class of soluble receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). These receptors, located in the nucleus and cytoplasm, are responsible for specifically recognizing and binding to biologically active GAs, such as GA4, which are synthesized from precursors like GA24. In the absence of a bioactive GA ligand, the GID1 receptor maintains an "open" conformation. The binding of a bioactive GA molecule induces a significant conformational change in the GID1 receptor. A flexible N-terminal "lid" on the GID1 protein closes over the GA-binding pocket, effectively trapping the hormone. This GA-induced structural change is critically important as it creates a new surface on the GID1 receptor that allows it to interact with DELLA proteins, the primary repressors of the GA signaling pathway. The specificity of this perception system is underscored by the differential binding affinities of various gibberellins (B7789140) to GID1; bioactive forms exhibit high affinity, whereas precursors such as GA24 and catabolized forms show minimal to no binding activity.

DELLA Proteins as Key Repressors of Gibberellin Responses

Gibberellin-Induced DELLA Degradation via Ubiquitination-Proteasome Pathway

The central mechanism of gibberellin signaling involves the targeted degradation of DELLA proteins, a process initiated by the formation of a GA-GID1-DELLA ternary complex. The binding of a bioactive GA to its GID1 receptor, which unmasks the DELLA-interacting surface, is the triggering event. Once this complex is formed, it is recognized by an F-box protein, which acts as the substrate-recognition component of an SCF E3 ubiquitin ligase complex. In the model plant Arabidopsis thaliana, the specific F-box proteins involved are SLEEPY1 (SLY1) and its close homolog SNEEZY (SNE). The SCFSLY1/SNE complex then attaches multiple ubiquitin molecules to the DELLA protein. This polyubiquitination acts as a molecular flag, marking the DELLA protein for destruction by the 26S proteasome, a large cellular machine responsible for protein degradation. This rapid, GA-induced removal of the DELLA repressors unleashes GA-promoted growth.

Mechanisms of DELLA Protein Inactivation

While targeted proteolysis is the principal mechanism for shutting down DELLA function, other layers of regulation exist. The mere formation of the GA-GID1-DELLA complex can sterically block the repressive domains of the DELLA protein, potentially providing a rapid but transient inactivation even before degradation occurs. Furthermore, the activity and stability of DELLA proteins can be fine-tuned by various post-translational modifications other than ubiquitination. These modifications, including phosphorylation and SUMOylation (the attachment of a Small Ubiquitin-like Modifier), can influence DELLA protein stability, localization, and their interactions with other proteins, thereby adding complexity to the regulation of gibberellin responses. Nevertheless, the GA-dependent degradation pathway remains the most significant and best-understood mode of DELLA inactivation.

Interaction of DELLA Proteins with Transcription Factors (e.g., MYB21, MYB24, MYB57)

A well-documented example of DELLA-mediated transcriptional control is their interaction with specific MYB transcription factors that regulate flower development. In Arabidopsis, DELLA proteins are known to interact with a subgroup of R2R3-MYB transcription factors, including MYB21, MYB24, and MYB57, which are essential for the development of stamens and petals. In low-GA conditions, DELLA proteins bind to these MYB factors, inhibiting their activity and leading to developmental defects such as stunted filaments and petal abortion. As bioactive GA levels rise during floral development, the subsequent degradation of DELLA proteins releases MYB21, MYB24, and MYB57. These freed transcription factors can then activate the expression of their target genes, promoting filament elongation, anther dehiscence, and petal growth, which are all necessary for successful reproduction. This specific molecular interaction provides a clear link between the central gibberellin signaling cascade and the execution of critical developmental events.

Genetic Regulation and Mutants in Gibberellin A 24 Research

Identification and Characterization of Gibberellin-Deficient Mutants

The identification of mutants with altered gibberellin levels has been a cornerstone of GA research. These mutants typically exhibit a dwarf phenotype, characterized by reduced stem elongation and dark green leaves, which can often be rescued by the application of exogenous bioactive GAs. mdpi.comnih.gov While mutants specifically deficient in only GA24 are not commonly reported, many well-characterized GA-deficient mutants have altered levels of GA24 as part of a broader disruption of the GA biosynthetic pathway.

In rice (Oryza sativa), numerous dwarf mutants have been instrumental in understanding GA biosynthesis and signaling. Mutants can be broadly classified into GA-deficient and GA-insensitive types. GA-deficient mutants, such as those of the 'Tan-ginbozu' type, are highly responsive to exogenous GA application, which restores normal growth. researchgate.net These mutants often have lesions in genes encoding biosynthetic enzymes, leading to reduced levels of GA precursors like GA24.

The characterization of these mutants involves a combination of phenotypic analysis, genetic mapping, and biochemical analysis of endogenous GA levels. The consistent phenotype of dwarfism across different plant species highlights the conserved and critical role of the GA pathway, in which GA24 is an essential intermediate.

Table 1: Examples of Gibberellin-Deficient Mutants and Their General Characteristics

| Mutant | Plant Species | Gene Affected (if known) | Key Phenotypes | Reference |

| ga1-3 | Arabidopsis thaliana | ent-copalyl diphosphate (B83284) synthase | Severe dwarfism, non-germinating seeds | nih.gov |

| gib-1 | Lycopersicon esculentum (tomato) | Unknown | Dwarfism, reduced seed germination | nih.gov |

| Tan-ginbozu type | Oryza sativa (rice) | Various GA biosynthesis genes | Dwarfism, responsive to exogenous GA | researchgate.net |

Genetic Down-regulation Strategies for Modifying Gibberellin Levels

Modern molecular techniques have enabled researchers to specifically target and down-regulate the expression of genes involved in the gibberellin biosynthetic pathway, offering a more controlled approach to studying the effects of reduced GA levels compared to random mutagenesis. These strategies have been successfully applied to modify plant architecture and other developmental processes.

RNA interference (RNAi) is a powerful tool for post-transcriptional gene silencing. By introducing a construct that produces a double-stranded RNA (dsRNA) molecule homologous to a target gene, the cell's natural machinery degrades the corresponding messenger RNA (mRNA), leading to reduced protein production. This approach has been used to down-regulate key enzymes in the GA pathway. For example, suppression of GA20-oxidase genes, which act on precursors to GA24, in tomato resulted in plants with shorter stems, smaller dark green leaves, and reduced levels of bioactive GAs. researchgate.net This demonstrates that targeting steps leading to GA24 can effectively alter plant phenotype.

CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) has emerged as a revolutionary genome-editing tool. It allows for precise targeted mutations, including gene knockouts, by guiding the Cas9 nuclease to a specific DNA sequence. This technology offers the potential to create specific loss-of-function mutants for genes encoding enzymes that synthesize GA24, providing a direct way to study the specific consequences of GA24 deficiency. While specific reports on targeting the enzymes directly producing GA24 are emerging, the application of CRISPR/Cas9 to other genes in the GA pathway has demonstrated its efficacy in creating GA-deficient phenotypes. nih.gov

These genetic down-regulation strategies are invaluable for functional genomics studies and have practical applications in agriculture. By modifying GA levels, it is possible to create semi-dwarf varieties of crops with improved lodging resistance and harvest index, reminiscent of the "Green Revolution" varieties. nih.gov

Table 2: Genetic Down-regulation Strategies for Gibberellin Modification

| Strategy | Mechanism | Target Gene Example | Outcome in Plants | Reference |

| RNA interference (RNAi) | Post-transcriptional gene silencing | GA20-oxidase | Dwarfism, reduced internode length, smaller leaves | researchgate.net |

| CRISPR/Cas9 | Targeted gene knockout | Genes in GA biosynthesis pathway | Creation of specific GA-deficient mutants | nih.gov |

Microarray and RNA-seq Analysis of Gibberellin-Regulated Genes (e.g., in rice, loquat)

High-throughput transcriptomic analyses, such as microarray and RNA sequencing (RNA-seq), have been pivotal in identifying genes whose expression is regulated by gibberellins (B7789140). These studies provide a global view of the downstream effects of GA signaling and help to uncover the molecular networks controlling GA-mediated developmental processes.

In rice , microarray analyses have been conducted to identify GA-regulated genes in various tissues, including the leaf sheath. These studies have revealed that GA treatment leads to changes in the expression of a wide range of genes involved in signal transduction, transcription, metabolism, cellular organization, and defense responses. mdpi.comnih.gov For instance, a study using a cDNA microarray identified 29 unique cDNA clones that were up-regulated and 33 that were down-regulated by GA3 treatment in rice seedlings. nih.gov These findings indicate that GAs orchestrate complex transcriptional changes to bring about their physiological effects. Transcriptomic analysis of GA-deficient mutants in rice further helps to pinpoint genes that are misregulated in the absence of normal GA levels. oup.com

In loquat (Eriobotrya japonica), RNA-seq has been employed to understand the role of gibberellins in processes like flowering and fruit set. Treatment of loquat plants with GA3 was found to promote vegetative growth over floral bud formation. A comprehensive RNA-seq analysis of GA3-treated leaves and buds identified hundreds of differentially expressed genes (DEGs). nih.gov Among the down-regulated genes were those belonging to important transcription factor families such as AP2, bZIP, F-box, MYB, and WRKY, suggesting that GA influences flowering in loquat by repressing the expression of key floral regulators. nih.gov Furthermore, transcriptome analysis of GA-induced fruit setting in triploid loquat identified thousands of DEGs involved in various metabolic pathways, highlighting the extensive reprogramming of gene expression that underlies GA-mediated fruit development. nih.govnih.gov

While these studies provide valuable information on the broader effects of gibberellins, the specific transcriptional changes resulting from altered GA24 levels are still an area of active research. Future studies focusing on mutants with specific defects in GA24 metabolism will be crucial for dissecting the precise transcriptional responses to this particular gibberellin intermediate.

Table 3: Summary of Transcriptomic Studies on Gibberellin-Regulated Genes

| Plant Species | Technique | Key Findings | Reference |

| Rice (Oryza sativa) | Microarray | Identified GA-regulated genes in signal transduction, transcription, metabolism, and defense. | mdpi.comnih.gov |

| Loquat (Eriobotrya japonica) | RNA-seq | Revealed hundreds of differentially expressed genes in response to GA3, including transcription factors involved in flowering. | nih.gov |

| Loquat (Eriobotrya japonica) | RNA-seq | Identified thousands of differentially expressed genes during GA-induced fruit setting. | nih.govnih.gov |

Forward and Reverse Genetic Approaches in Gibberellin A(24) Pathway Studies

Both forward and reverse genetics have been indispensable in elucidating the gibberellin biosynthetic pathway, including the steps involving GA24.

Forward genetics begins with a phenotype of interest and aims to identify the causative gene. This classical approach involves creating a population of randomly mutagenized individuals and screening for mutants with altered phenotypes, such as dwarfism. tru.calibretexts.org Once a mutant is identified, genetic mapping and sequencing are used to pinpoint the mutated gene. This strategy has been highly successful in identifying key genes in the GA pathway. For example, many of the foundational GA-deficient mutants in Arabidopsis and other species were identified through forward genetic screens. nih.gov By characterizing these mutants, researchers have been able to place specific genes at particular steps in the biosynthetic pathway, including those upstream and downstream of GA24.

Reverse genetics , on the other hand, starts with a known gene and aims to determine its function by altering its expression. This approach has been greatly facilitated by the availability of genome sequences and powerful tools for targeted gene modification. Techniques like T-DNA insertional mutagenesis, RNAi, and CRISPR/Cas9 allow researchers to specifically disrupt or down-regulate a gene of interest and then observe the resulting phenotype. taylorfrancis.com For instance, if a gene is hypothesized to encode an enzyme that converts a precursor into GA24, a reverse genetics approach would involve creating a loss-of-function mutant for that gene and then analyzing the plant for a dwarf phenotype and an accumulation of the precursor and a depletion of GA24 and downstream GAs. This approach provides a direct link between a gene and its function in the GA24 pathway.

The combination of forward and reverse genetic approaches has been synergistic. Genes identified through forward genetic screens can be further characterized using reverse genetics to confirm their function and to study the effects of more subtle changes in gene expression. Together, these powerful genetic strategies continue to unravel the complexities of GA24 biosynthesis and its regulation in plants. nih.gov

Table 4: Comparison of Forward and Reverse Genetic Approaches in GA24 Pathway Studies

| Approach | Starting Point | Methodology | Application to GA24 Pathway |

| Forward Genetics | Phenotype (e.g., dwarfism) | Random mutagenesis followed by screening and gene identification. | Identification of novel genes involved in GA biosynthesis and signaling, including those affecting GA24 levels. |

| Reverse Genetics | Gene of interest | Targeted gene disruption or down-regulation (e.g., RNAi, CRISPR/Cas9). | Confirmation of the function of candidate genes in the GA24 pathway by observing the phenotypic and biochemical consequences of their altered expression. |

Advanced Analytical Methodologies for Gibberellin A 24

Sample Preparation: Extraction, Pre-concentration, and Purification Techniques

The initial and critical step in the analysis of Gibberellin A(24) from plant matrices is sample preparation. This process aims to extract the target analyte, concentrate it to a detectable level, and remove interfering substances that could compromise the accuracy of subsequent analyses.

A common procedure for extracting GA24 and other phytohormones involves the use of organic solvents. For instance, in the analysis of metabolites in Anoectochilus roxburghii leaves, a solution of methanol, acetonitrile, and water (2:2:1, v/v/v) containing an internal standard is used for extraction. mdpi.com Similarly, for untargeted metabolomics in lyophilized cell samples, a mixture of methanol, water, and formic acid (80:19.9:0.1 v/v/v) has been employed. tesisenred.net Another approach involves grinding fresh plant material into a powder under liquid nitrogen and extracting with a solution of methanol, water, and formic acid. mdpi.com

Following extraction, the sample often undergoes pre-concentration and purification. Techniques such as solid-phase extraction (SPE) are frequently utilized to clean up the sample and concentrate the gibberellins (B7789140). theses.cz The extract is typically vortexed, subjected to ultrasonication, and centrifuged to remove particulate matter. mdpi.commdpi.com The resulting supernatant can then be evaporated to dryness and redissolved in a smaller volume of a suitable solvent, such as 80% methanol, before being filtered through a membrane filter for further analysis. mdpi.com

High-Throughput Analytical Methods

Modern analytical chemistry offers several high-throughput methods for the sensitive and selective analysis of Gibberellin A(24).

Gas Chromatography-Mass Spectrometry (GC-MS) for Gibberellin A(24) Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. lifeasible.com For the analysis of gibberellins, which are generally non-volatile, a derivatization step is required to convert them into more volatile forms suitable for GC analysis. Although less common now with the advent of LC-MS, GC-MS has historically been used for GA analysis and can provide high-resolution separation and sensitive detection. researchgate.netlifeasible.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) has become the predominant technique for the analysis of phytohormones like Gibberellin A(24). lifeasible.commdpi.com This is largely due to its ability to analyze a wide range of compounds, including those that are non-volatile or thermally labile, without the need for derivatization.

Ultra-performance liquid chromatography (UPLC) coupled with electrospray ionization-tandem mass spectrometry (UPLC-ESI-MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity. creative-proteomics.com This system combines the high separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry. creative-proteomics.com

UPLC-ESI-MS/MS is particularly well-suited for the quantification of low-concentration gibberellins in complex plant extracts. creative-proteomics.com The technique operating in multiple reaction monitoring (MRM) mode provides a robust and accurate tool for the precise quantification of GAs. creative-proteomics.com For example, in a study on Populus alba L., a UPLC-ESI-MS/MS system was used to analyze various phytohormones, including GA24. mdpi.com The method involved adding an internal standard to the extract for quantification, followed by LC-MS/MS analysis. mdpi.com Similarly, UPLC-ESI-MS/MS has been used to identify and measure a wide range of hormones, including GA24, in the pericarp of citrus fruits. nih.gov

The primary advantages of UPLC-ESI-MS/MS for Gibberellin A(24) analysis are its exceptional sensitivity and selectivity. creative-proteomics.com The UPLC system provides superior chromatographic resolution, allowing for the separation of closely related gibberellins. creative-proteomics.com The ESI source efficiently ionizes the analytes, and the tandem mass spectrometer provides two levels of mass filtering, which significantly reduces background noise and enhances selectivity. creative-proteomics.commdpi.com This high selectivity allows for the detection of target compounds at very low concentrations, even in the presence of a complex sample matrix. mdpi.com The use of MRM, where specific precursor-to-product ion transitions are monitored for each analyte, further increases the specificity and sensitivity of the analysis. creative-proteomics.com

Bioassay Systems for Assessing Gibberellin A(24) Activity

While instrumental analysis provides precise quantification, bioassays are essential for determining the biological activity of gibberellins. Several plant bioassay systems have been used to evaluate the activity of Gibberellin A(24). cdnsciencepub.com

The activity of GA24 has been tested in various bioassays, including the cucumber hypocotyl, dwarf rice, and different dwarf maize mutant assays. cdnsciencepub.com In these systems, GA24 has shown relatively high activity. cdnsciencepub.com For instance, in the d-2 and d-3 dwarf maize mutants, GA24 was found to be almost as active as the highly potent Gibberellin A3 (GA3) at certain concentrations. cdnsciencepub.com However, its activity can vary significantly depending on the bioassay system. For example, GA24 was found to be inactive in the lettuce hypocotyl, lettuce root, dwarf pea, d-1 dwarf maize, barley half-seed, and cypress flower induction bioassays at concentrations below 1 microgram. cdnsciencepub.com

Another study compared the activity of GA24 with Gibberellic acid and Gibberellin A4 in five different bioassay systems. nih.gov The results showed that GA24 was highly active in the oat mesocotyl, oat 1st leaf, and cucumber hypocotyl assays. nih.gov

The table below summarizes the relative activity of Gibberellin A(24) in various bioassay systems as reported in a 1969 study.

| Bioassay System | Relative Activity of Gibberellin A(24) |

| Cucumber Hypocotyl | High activity |